

UMI-77 Intravenous Formulation: Technical Support Center

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Compound of Interest

Compound Name: UMI-77-d4

Cat. No.: B12424452

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful experimental use of UMI-77 for intravenous injection. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented to address potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is UMI-77 and what is its primary mechanism of action?

A1: UMI-77 is a selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.^{[1][2][3]} UMI-77 binds to the BH3 binding groove of Mcl-1 with a high affinity (K_i of approximately 490 nM), preventing it from sequestering pro-apoptotic proteins like Bax and Bak.^{[2][4]} This disruption blocks the heterodimerization of Mcl-1 with Bax and Bak, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-3 activation.^{[2][4]} More recent studies have also identified UMI-77 as an inducer of mitophagy, a process of selective autophagy of mitochondria.^{[5][6][7]}

Q2: In which research areas is UMI-77 commonly used?

A2: UMI-77 is primarily utilized in cancer research, particularly in studies involving pancreatic cancer, where it has demonstrated potent anti-tumor activity both in vitro and in vivo.^{[2][3][4]} It is also being investigated for its role in inducing mitophagy, which has implications for research in neurodegenerative diseases, such as Alzheimer's, and renal conditions like renal fibrosis.^{[5][7][8]}

Q3: What is the recommended solvent for preparing a UMI-77 stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of UMI-77.[1][9] It is highly soluble in DMSO, reaching concentrations of approximately 93 mg/mL.[1][9] It is advised to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] For long-term storage, it is best to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][9]

Q4: Can UMI-77 be administered in vivo? What is a typical dosage?

A4: Yes, UMI-77 has been successfully used for intravenous (i.v.) administration in animal models, such as BxPC-3 xenograft mouse models.[1][4] A commonly cited therapeutic dose is 60 mg/kg, which has been shown to inhibit tumor growth without causing significant weight loss or other signs of toxicity in SCID mice.[1][3][10][11]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation observed during formulation of intravenous solution.	<ul style="list-style-type: none">- The solubility of UMI-77 is poor in aqueous solutions.[9]- Improper mixing of co-solvents.	<ul style="list-style-type: none">- Ensure a clear stock solution in DMSO is achieved first. For higher concentrations, gentle warming at 37°C or sonication may be necessary.[3]- Follow a sequential addition of co-solvents as recommended in the formulation protocols. For example, add the DMSO stock to PEG300, mix, then add Tween-80, mix, and finally add saline.[9]- Prepare the final diluted solution immediately before use for optimal results.[1]
Inconsistent or no biological effect observed in cell-based assays.	<ul style="list-style-type: none">- Incorrect dosage or concentration used.- Degradation of the UMI-77 compound.- Cell line resistance.	<ul style="list-style-type: none">- Verify the IC50 values for your specific cell line. For instance, BxPC-3 and Panc-1 cells are sensitive to UMI-77 with IC50 values in the low micromolar range (3.4 µM and 4.4 µM, respectively).[4][11]- Ensure proper storage of the stock solution (at -20°C or -80°C).[9][10]- Confirm the expression levels of Mcl-1 in your cell line, as sensitivity to UMI-77 can correlate with Mcl-1 expression.[11]
Signs of toxicity in animal models (e.g., weight loss).	<ul style="list-style-type: none">- The administered dose is too high.	<ul style="list-style-type: none">- The maximum tolerated dose (MTD) should be determined for your specific animal model and strain. While 60 mg/kg has been reported as safe in SCID mice, an increase to 80 mg/kg

resulted in severe weight loss.

[10][11] - Closely monitor the health of the animals throughout the experiment.

Difficulty in reproducing in vivo anti-tumor efficacy.

- Suboptimal formulation leading to poor bioavailability. - Insufficient dosing frequency or duration.

- Use a validated formulation for intravenous injection to ensure the compound remains in solution upon administration. - A typical effective treatment regimen has been reported as daily administration for 5 consecutive days a week for two weeks.[3][10][11]

Data and Formulation Tables

Table 1: UMI-77 Binding Affinity and Inhibitory Concentrations

Parameter	Value	Target/Cell Line	Reference
Ki (Binding Affinity)	490 nM	Mcl-1	[1][2]
5.33 µM	A1/Bfl-1	[9]	
8.19 µM	Bcl-w	[9]	
23.83 µM	Bcl-2	[9]	
32.99 µM	Bcl-xL	[9]	
IC50 (Cell Growth Inhibition)	3.4 µM	BxPC-3	[1][4]
4.4 µM	Panc-1	[1][4]	
5.5 µM	Capan-2	[1][11]	
12.5 µM	MiaPaCa-2	[1][4]	
16.1 µM	AsPC-1	[1][4]	

Table 2: Solubility of UMI-77

Solvent	Solubility	Reference
DMSO	~93 mg/mL (~198.6 mM)	[1] [9]
Ethanol	≥7.2 mg/mL	[3]
Water	<1 mg/mL (insoluble)	[9]

Table 3: Example Formulations for Intravenous Injection

Formulation Components	Sequential Preparation Steps	Final Concentration	Reference
Formulation 1 (Selleck Chemicals)	1. Prepare a 120 mg/mL stock in DMSO. 2. Add 50 μ L of DMSO stock to 300 μ L of PEG300 and mix until clear. 3. Add 650 μ L of ddH ₂ O to a final volume of 1 mL.	Varies based on stock	[1]
Formulation 2 (InvivoChem)	1. Prepare a 25 mg/mL stock in DMSO. 2. Add 100 μ L of DMSO stock to 400 μ L of PEG300 and mix. 3. Add 50 μ L of Tween-80 and mix. 4. Add 450 μ L of saline to a final volume of 1 mL.	≥ 2.5 mg/mL	[9]
Formulation 3 (MedChemExpress)	1. Prepare a stock solution in DMSO. 2. Add 10% DMSO stock to 90% (20% SBE- β -CD in Saline) and mix.	2.5 mg/mL (suspension, may require sonication)	[10][11]

Experimental Protocols

Protocol 1: In Vitro Cell Growth Inhibition Assay

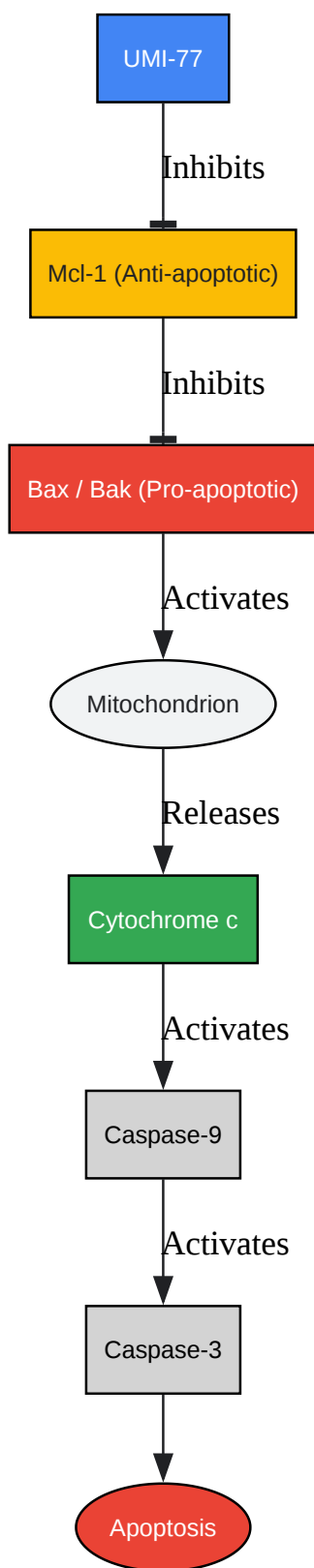
- **Cell Culture:** Culture human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS.[1]
- **Cell Seeding:** Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

- **Compound Preparation:** Prepare a serial dilution of UMI-77 in the culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- **Treatment:** Treat the cells with increasing concentrations of UMI-77 for a specified duration (e.g., 4 days).[\[1\]](#)
- **Viability Assessment:** Determine cell viability using a suitable assay, such as WST-8.[\[1\]](#)
- **Data Analysis:** Calculate the IC50 value by performing a nonlinear regression analysis of the dose-response curve.

Protocol 2: In Vivo Xenograft Mouse Model

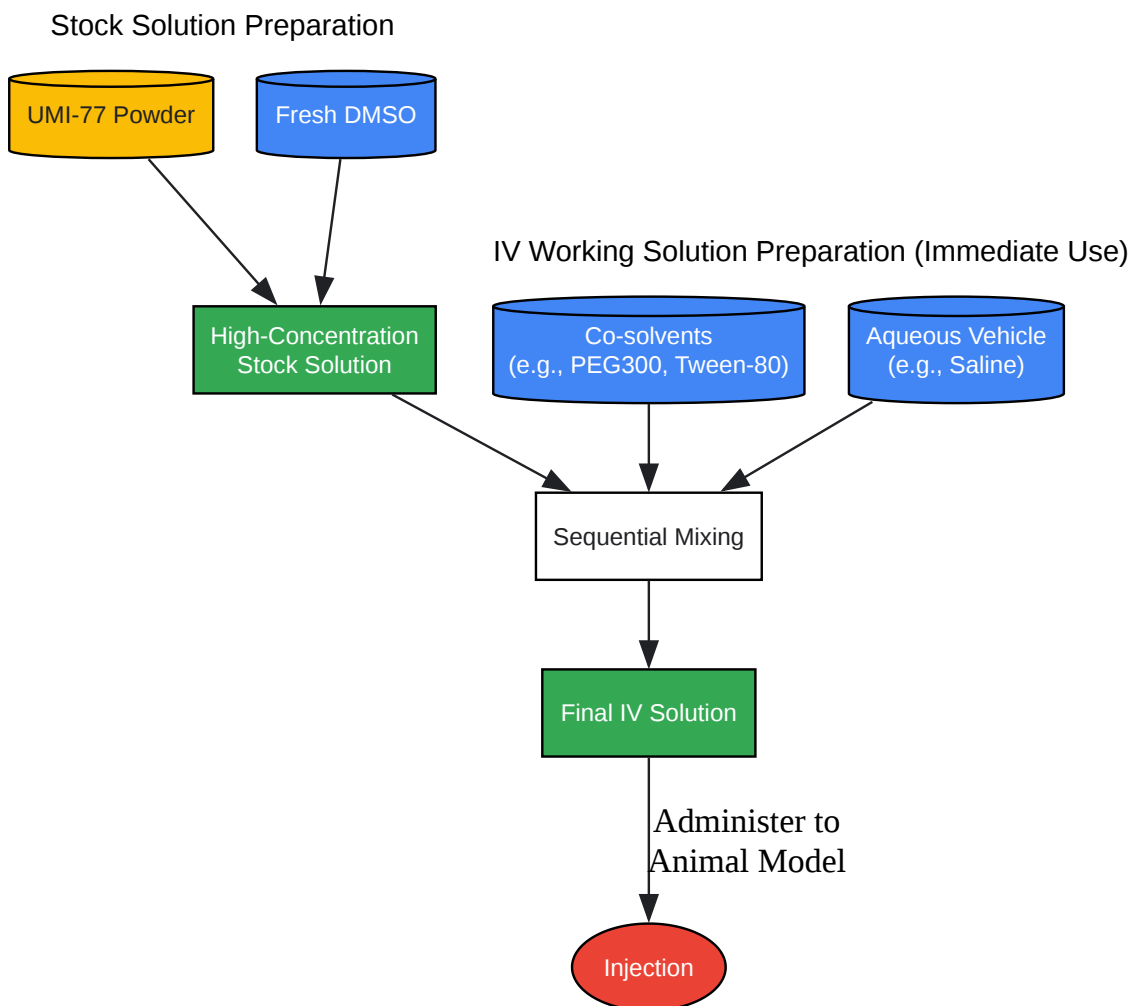
- **Animal Model:** Use immunocompromised mice, such as ICR-SCID mice.[\[1\]](#)
- **Tumor Implantation:** Subcutaneously implant human pancreatic cancer cells (e.g., BxPC-3) into the flanks of the mice.[\[4\]](#)
- **Tumor Growth and Grouping:** Allow tumors to grow to a palpable size (e.g., ~60 mg). Randomly assign animals to treatment and vehicle control groups.[\[4\]](#)
- **Formulation Preparation:** Prepare the UMI-77 intravenous formulation immediately before use, following one of the validated protocols (see Table 3).
- **Administration:** Administer UMI-77 intravenously at the desired dosage (e.g., 60 mg/kg) according to the planned schedule (e.g., daily for 5 days per week for 2 weeks).[\[10\]](#)[\[11\]](#) The vehicle control group should receive the formulation without UMI-77.
- **Monitoring:** Monitor tumor size and animal weight throughout the experiment.[\[10\]](#)
- **Endpoint Analysis:** At the end of the study, euthanize the animals and harvest the tumors for further analysis, such as western blotting for apoptotic markers.[\[2\]](#)[\[4\]](#)

Visualized Pathways and Workflows



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Caption: UMI-77 induced intrinsic apoptosis pathway.



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Caption: Workflow for preparing UMI-77 for intravenous injection.

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